molecular formula C9H6N2O2S B12037172 (5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12037172
M. Wt: 206.22 g/mol
InChI Key: NYTMYQRFLUTBEL-FNORWQNLSA-N
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Description

(5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of pyridine-2-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(pyridin-4-ylmethylidene)-1,3-thiazolidine-2,4-dione

Uniqueness

The unique positioning of the pyridine ring in (5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione may confer distinct biological activities compared to its isomers. This could result in different binding affinities and selectivities for biological targets.

Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

(5E)-5-(pyridin-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H6N2O2S/c12-8-7(14-9(13)11-8)5-6-3-1-2-4-10-6/h1-5H,(H,11,12,13)/b7-5+

InChI Key

NYTMYQRFLUTBEL-FNORWQNLSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/2\C(=O)NC(=O)S2

Canonical SMILES

C1=CC=NC(=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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